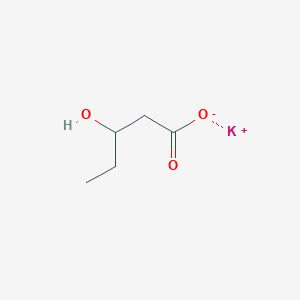
3-(Bromomethyl)-5-chloro-2-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-5-chloro-2-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group at the third position, a chlorine atom at the fifth position, and a methoxy group at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-chloro-2-methoxypyridine typically involves the bromination of 5-chloro-2-methoxypyridine. One common method is to react 5-chloro-2-methoxypyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to achieve the desired bromomethylation .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
3-(Bromomethyl)-5-chloro-2-methoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of 2-methoxypyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated pyridine derivatives.
科学研究应用
3-(Bromomethyl)-5-chloro-2-methoxypyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 3-(Bromomethyl)-5-chloro-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, resulting in the modulation of biological activity and inhibition of enzymatic functions.
相似化合物的比较
Similar Compounds
3-(Bromomethyl)-5-methylpyridine: Similar structure but with a methyl group instead of a chlorine atom.
3-(Bromomethyl)-2-methoxypyridine: Lacks the chlorine atom at the fifth position.
5-Chloro-2-methoxypyridine: Lacks the bromomethyl group.
Uniqueness
3-(Bromomethyl)-5-chloro-2-methoxypyridine is unique due to the presence of both bromomethyl and chloro substituents, which provide distinct reactivity and selectivity in chemical reactions. This combination of functional groups makes it a valuable intermediate in the synthesis of diverse organic compounds and enhances its utility in various scientific and industrial applications.
属性
分子式 |
C7H7BrClNO |
|---|---|
分子量 |
236.49 g/mol |
IUPAC 名称 |
3-(bromomethyl)-5-chloro-2-methoxypyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-5(3-8)2-6(9)4-10-7/h2,4H,3H2,1H3 |
InChI 键 |
GMOJATKXVCWHMS-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=N1)Cl)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one](/img/structure/B13126452.png)




![Thiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B13126494.png)

![5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13126503.png)



